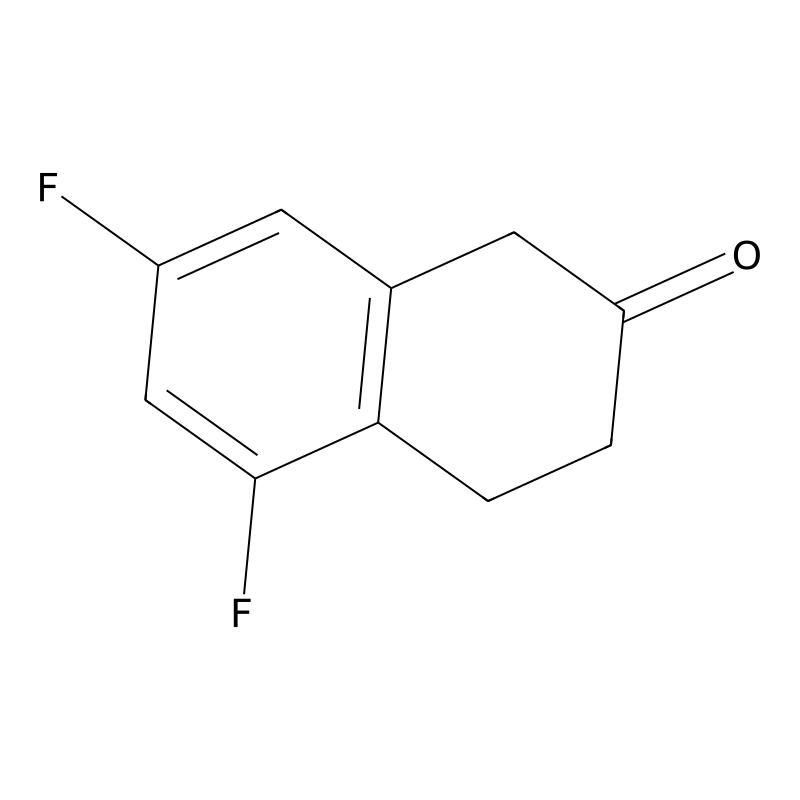

5,7-Difluoro-2-tetralone

Content Navigation

Generic tetralones yield mixed regioisomers and suffer rapid metabolism, compromising API synthesis. 5,7-Difluoro-2-tetralone overcomes this via fluorine-directed cyclization and metabolic blockade. • Delivers high-purity 2-tetralone core without regioisomer contamination. • Blocks CYP450 oxidation at 5,7 positions, critical for DBH inhibitor stability (Nepicastat). • Enables scalable chiral 2-aminotetralin synthesis via asymmetric catalysis. Supplied with analytical data, in stock for immediate dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

5,7-Difluoro-2-tetralone (CAS 172366-38-0) is a highly specialized bicyclic intermediate fundamentally utilized in the synthesis of advanced neuroactive pharmaceuticals, most notably the potent dopamine β-hydroxylase (DBH) inhibitor Nepicastat. Characterized by its precise 5,7-difluoro substitution on a tetralone core, this compound offers a specific combination of electronic modulation and metabolic resistance. In industrial procurement, it is prioritized over generic tetralones for its ability to yield chiral 2-aminotetralin derivatives with enhanced blood-brain barrier penetration and high target selectivity [1].

Procurement Fit

Substituting 5,7-difluoro-2-tetralone with unsubstituted 2-tetralone or monofluoro analogs fundamentally compromises both downstream pharmacological efficacy and synthetic yield. The 5,7-difluoro motif is not merely a lipophilic enhancer; it specifically blocks metabolic oxidation at the vulnerable 5 and 7 positions of the aromatic ring, a critical requirement for the in vivo stability of DBH inhibitors. Furthermore, during precursor synthesis via Friedel-Crafts cyclization, the dual fluorine atoms provide essential electronic directing effects that prevent the formation of mixed regioisomers, ensuring high-purity isolation of the 2-tetralone core that generic analogs cannot achieve[1].

Substitution Risk

Downstream API Potency: Nepicastat vs. Generic DBH Inhibitors

The procurement of 5,7-difluoro-2-tetralone is directly tied to the exceptional potency of its downstream derivative, Nepicastat. When compared to the benchmark DBH inhibitor Disulfiram, the difluoro-derived Nepicastat exhibits an IC50 of 9 nM, representing a greater than 100-fold increase in target affinity. This level of potency cannot be achieved using unsubstituted tetralone precursors [1].

| Evidence Dimension | Dopamine β-hydroxylase (DBH) inhibitory potency (IC50) of downstream derivative |

| Target Compound Data | 9 nM (Nepicastat, derived from 5,7-difluoro-2-tetralone) |

| Comparator Or Baseline | ~1000 nM (Disulfiram, generic DBH inhibitor baseline) |

| Quantified Difference | >100-fold higher potency for the difluoro-derived inhibitor |

| Conditions | In vitro human DBH enzyme assay |

Procuring the exact 5,7-difluoro precursor is mandatory to synthesize inhibitors that achieve nanomolar potency without the non-specific enzyme inhibition seen in generic alternatives.

Precursor Processability: Regioselective Cyclization Yield

In industrial scale-up, the synthesis of the tetralone core via Friedel-Crafts cyclization from 3,5-difluorophenylacetic acid is highly efficient. The symmetric electronic directing effects of the two fluorine atoms result in an 80-91% isolated yield of the specific 5,7-difluoro-2-tetralone isomer. In contrast, mono-substituted analogs often yield complex mixtures of regioisomers (e.g., 6-fluoro vs 8-fluoro), dropping the isolated yield of the desired target to below 60% and requiring costly chromatographic separation [1].

| Evidence Dimension | Regioselective cyclization isolated yield |

| Target Compound Data | 80-91% isolated yield of the specific 2-tetralone isomer |

| Comparator Or Baseline | <60% typical yield for mono-fluoro analogs due to mixed regioisomer formation |

| Quantified Difference | >20-30% improvement in isolated yield of the target regioisomer |

| Conditions | Friedel-Crafts cyclization (ethylene gas, AlCl3, dichloromethane) |

The specific difluoro substitution pattern directs the cyclization efficiently, minimizing costly downstream chromatographic separations in industrial manufacturing.

Pharmacokinetic Optimization: Metabolic Blockade

The strategic placement of fluorine atoms at the 5 and 7 positions of the tetralone core provides a critical metabolic advantage for downstream active pharmaceutical ingredients (APIs). Unlike unsubstituted 2-tetralones, which are highly susceptible to rapid cytochrome P450-mediated oxidation at the aromatic ring, the strong C-F bonds in 5,7-difluoro-2-tetralone completely block these primary metabolic liabilities, significantly extending the in vivo half-life of the resulting neuroactive compounds [1].

| Evidence Dimension | Aromatic ring metabolic stability (susceptibility to oxidation) |

| Target Compound Data | Complete blockade of oxidation at C5 and C7 positions |

| Comparator Or Baseline | Unsubstituted 2-tetralone derivatives (rapidly oxidized at C5/C7) |

| Quantified Difference | Prevention of major metabolic degradation pathways |

| Conditions | In vivo pharmacokinetic profiling of downstream DBH inhibitors |

Selecting this specific fluorinated scaffold is essential for developing CNS drugs that require prolonged systemic exposure without rapid hepatic clearance.

Synthesis of Nepicastat and DBH Inhibitors

5,7-Difluoro-2-tetralone is the irreplaceable starting material for Nepicastat, a clinical-stage therapeutic for cocaine dependence and cardiovascular conditions. The compound undergoes reductive amination and subsequent cyclization to form the imidazole-2-thione pharmacophore, where the 5,7-difluoro motif ensures metabolic stability and nanomolar target engagement [1].

Development of Novel Chiral 2-Aminotetralins

Beyond Nepicastat, this precursor is highly valuable for synthesizing a library of chiral 2-aminotetralins. Its compatibility with asymmetric transfer hydrogenation and transaminase-mediated amination allows for the scalable production of neuroactive compounds requiring specific lipophilicity and pKa profiles dictated by the difluoro substitution [2].

Fluorinated Building Blocks for CNS Drug Discovery

In medicinal chemistry, the compound serves as a privileged scaffold for central nervous system (CNS) drug discovery. The fluorine atoms enhance blood-brain barrier permeability while blocking cytochrome P450-mediated oxidation at the aromatic ring, making it a highly effective choice over unsubstituted tetralones when optimizing lead compounds for neurological targets [3].

Application Fit

References

- [1] Schroeder JP, et al. "Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder." Prog Neuropsychopharmacol Biol Psychiatry, 2015.

- [2] Touge T, et al. "Asymmetric Transfer Hydrogenative Amination of Benzylic Ketones Catalyzed by Cp*Ir(III) Complexes..." ACS Catalysis, 2022.

- [3] Stanley WC, et al. "Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase." Br J Pharmacol, 1997, 121(8): 1803-1809.

XLogP3

Wikipedia

Explore Compound Types